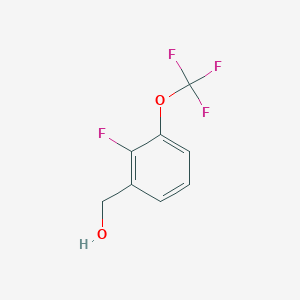

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol

Descripción general

Descripción

“2-Fluoro-3-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C8H6F4O2 . It has a molecular weight of 210.13 and is typically in liquid form .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 200.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

The unique physicochemical and biological properties of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol make it a valuable compound in the development of pharmaceutical drugs . Its incorporation into drug molecules can enhance their metabolic stability, bioavailability, and selectivity. This compound can be used to modify the pharmacokinetic profile of new drug candidates, potentially leading to the development of treatments with improved efficacy and reduced side effects.

Agrochemical Formulation

In agrochemistry, 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol is utilized for the synthesis of compounds with enhanced biological activity . The trifluoromethoxy group can confer increased resistance to degradation by environmental factors, thus prolonging the effectiveness of agrochemicals. This can lead to more efficient pest control and improved crop yields.

Material Science

The introduction of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol into materials can impart desirable properties such as increased thermal stability and chemical resistance . This makes it a candidate for the creation of advanced materials that can withstand harsh conditions, which is crucial in industries like aerospace and automotive.

Chemical Synthesis

This compound serves as a building block in organic synthesis, particularly in the introduction of the trifluoromethoxy group into aromatic compounds . It’s a key reagent in the synthesis of aryl trifluoromethyl ethers, which are important intermediates in the production of various organic molecules.

Analytical Chemistry

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol: can be used as a standard or reference compound in analytical methods . Its well-defined structure and properties make it suitable for use in techniques such as NMR spectroscopy and mass spectrometry, aiding in the identification and quantification of substances.

Fluorine Chemistry Research

As a compound with a trifluoromethoxy group, 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol is of particular interest in fluorine chemistry research . The study of its reactions and interactions can provide insights into the behavior of fluorinated compounds, which is valuable for the advancement of fluorine methodology.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and ensuring good ventilation .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that many benzyl alcohol derivatives interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the trifluoromethyl group in organic compounds often enhances the compound’s lipophilicity, which can improve its ability to cross cell membranes and interact with intracellular targets .

Biochemical Pathways

Benzyl alcohol derivatives are often involved in various biochemical pathways due to their interactions with different enzymes and receptors .

Pharmacokinetics

The trifluoromethyl group often enhances a compound’s metabolic stability, potentially improving its bioavailability .

Result of Action

Benzyl alcohol derivatives can have various effects depending on their specific targets .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol. For instance, it’s recommended to store the compound in a cool, dry, and well-ventilated place .

Propiedades

IUPAC Name |

[2-fluoro-3-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSCFKSYRYUXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574881 | |

| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86256-43-1 | |

| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)

![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)